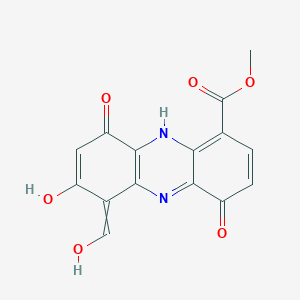
LOMOFUNGIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi . This compound prevents RNA synthesis by directly interacting with the bacterial DNA-dependent ribonucleic acid polymerase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lomofungin can be synthesized through the biosynthesis gene cluster identified in Streptomyces lomondensis S015 . The core phenazine biosynthesis gene cluster lphzGFEDCB is responsible for its production . The compound undergoes spontaneous dimerization in dimethyl sulfoxide, producing dithis compound .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and overexpressing regulatory genes in Streptomyces lomondensis . Metal salts, such as ferric chloride, can be used to increase this compound production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lomofungin unterliegt einer Dimerisierung in Dimethylsulfoxid, wodurch Dithis compound entsteht . Es unterliegt auch einer Hydroxylierung an seiner C-7-Position durch eine Flavin-abhängige Monooxygenase .
Häufige Reagenzien und Bedingungen:
Dimethylsulfoxid: Wird zur Dimerisierung verwendet.
Flavin-abhängige Monooxygenase: Wird zur Hydroxylierung verwendet.
Hauptprodukte:
Dithis compound: Entsteht durch Dimerisierung.
1-Carbomethoxy-6-formyl-4,9-dihydroxy-phenazin: Entsteht durch Hydroxylierung.
Wissenschaftliche Forschungsanwendungen
Lomofungin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Antimikrobielles Mittel: Wirksam gegen ein breites Spektrum an Bakterien und Pilzen.
Inhibitor der RNA-Synthese: Verhindert die RNA-Synthese durch Interaktion mit der bakteriellen DNA-abhängigen Ribonukleinsäure-Polymerase.
Potenzielles Therapeutikum für myotone Dystrophie Typ 1: Hemmt die MBNL1-CUG-RNA-Bindung, stellt die Spleißregulation wieder her und korrigiert Phänotypen in Krankheitsmodellen.
Inhibitor der Botulinum-Neurotoxin-Leichtketten-Protease: Als potenzielles Therapeutikum identifiziert.
Inhibitor der HIV-1-Replikation: Hemmt die Replikation in peripheren Blutzellen.
5. Wirkmechanismus
This compound hemmt die Synthese von Ribonukleinsäure und Desoxyribonukleinsäure bei niedrigen Konzentrationen . Die primäre Angriffsstelle ist die Synthese von Ribonukleinsäure . Es verändert die Permeation der Zellmembran, wodurch die Leckage von Ninhydrin-positiven Substanzen reduziert und die Aufnahme von markiertem Glucose, Aminosäuren, Uracil und Thymidin verringert wird .
Ähnliche Verbindungen:
Dithis compound: Eine dimerisierte Form von this compound mit 17-fach stärkerer Hemmung der MBNL1-CUG-RNA-Bindung.
Phenazin-1-carbonsäure: Eine einfache Phenazinverbindung, die von Pseudomonas-Arten produziert wird.
1-Hydroxyphenazin: Eine weitere Phenazinverbindung mit antimikrobiellen Eigenschaften.
Einzigartigkeit: Die Fähigkeit von this compound, die RNA-Synthese zu hemmen, und seine breite antimikrobielle Aktivität machen es unter den Phenazinverbindungen einzigartig . Seine potenziellen therapeutischen Anwendungen bei myotoner Dystrophie Typ 1 und HIV-1-Replikation heben seine Einzigartigkeit weiter hervor .
Wirkmechanismus
Lomofungin inhibits the synthesis of ribonucleic acid and deoxyribonucleic acid at low concentrations . The primary site of action is the synthesis of ribonucleic acid . It changes the permeation of the cell membrane, reducing the leakage of ninhydrin-positive substances and decreasing the uptake of labeled glucose, amino acids, uracil, and thymidine .
Vergleich Mit ähnlichen Verbindungen
Dilomofungin: A dimerized form of this compound with 17-fold greater inhibition of MBNL1-CUG RNA binding.
Phenazine-1-carboxyl acid: A simple phenazine compound produced by Pseudomonas species.
1-hydroxyphenazine: Another phenazine compound with antimicrobial properties.
Uniqueness: this compound’s ability to inhibit RNA synthesis and its broad-spectrum antimicrobial activity make it unique among phenazine compounds . Its potential therapeutic applications for myotonic dystrophy type 1 and HIV-1 replication further highlight its distinctiveness .
Eigenschaften
Molekularformel |
C15H10N2O6 |
|---|---|
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
methyl 7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3 |
InChI-Schlüssel |
YDXARWIJAYOANV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
Kanonische SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |
Synonyme |
1-carbomethoxy-5-formyl-4,6,8-trihydroxyphenazine lomofungin lomondomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



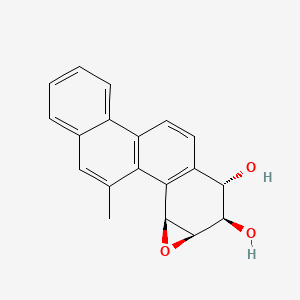
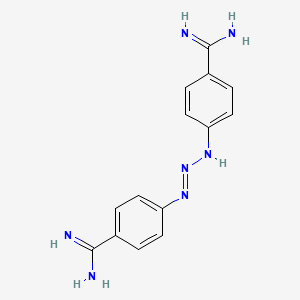
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B1218547.png)
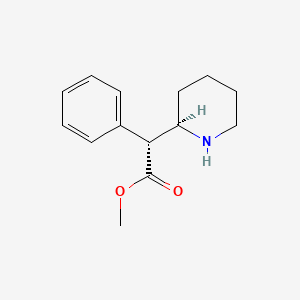

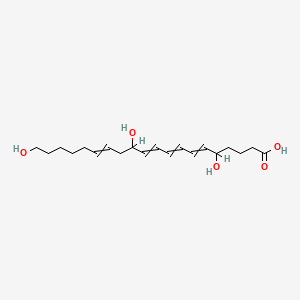

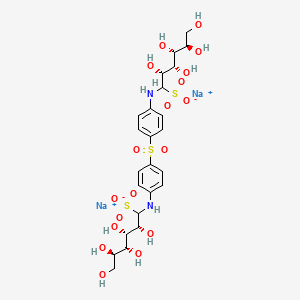
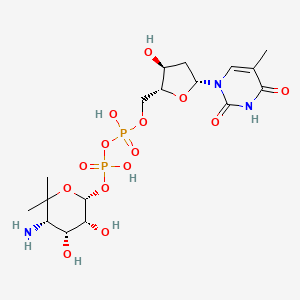
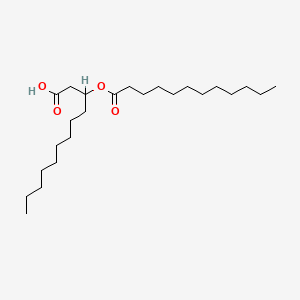
![methyl sulfate;6,7,7-trimethyl-5-[8-(6,7,7-trimethyl-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)octyl]-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1218561.png)


